molecular formula C16H15FO3 B5640970 (4-Fluorophenyl)methyl 4-ethoxybenzoate

(4-Fluorophenyl)methyl 4-ethoxybenzoate

Cat. No.: B5640970
M. Wt: 274.29 g/mol
InChI Key: KXDCEVBBIGVELY-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methyl 4-ethoxybenzoate is an ester derivative featuring a 4-ethoxybenzoate moiety linked to a (4-fluorophenyl)methyl group. This compound combines the electronic effects of the fluorine atom on the phenyl ring with the steric and solubility properties imparted by the ethoxy group on the benzoate. Such structural features are critical in pharmaceutical and materials science applications, where substituent variations influence reactivity, stability, and intermolecular interactions.

Properties

IUPAC Name

(4-fluorophenyl)methyl 4-ethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-2-19-15-9-5-13(6-10-15)16(18)20-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDCEVBBIGVELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methyl 4-ethoxybenzoate typically involves the esterification of 4-ethoxybenzoic acid with (4-fluorophenyl)methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methyl 4-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-ethoxybenzoic acid or 4-ethoxybenzophenone.

    Reduction: (4-Fluorophenyl)methyl 4-ethoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)methyl 4-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methyl 4-ethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on the Benzoate Ring

The ethoxy group at the 4-position of the benzoate distinguishes this compound from analogs with shorter or longer alkoxy chains. For example:

Compound Name Alkoxy Substituent Phase Transition (°C) Yield (%) Key Properties
4-Hydroxyphenyl 4-methoxybenzoate 1 Methoxy (C1) 120–125 78 Higher melting point due to shorter chain
4-Hydroxyphenyl 4-ethoxybenzoate 2 Ethoxy (C2) 95–100 82 Lower phase transition temperature
4-Hydroxyphenyl 4-propoxybenzoate 3 Propoxy (C3) 80–85 75 Enhanced solubility in non-polar solvents

The ethoxy group in (4-fluorophenyl)methyl 4-ethoxybenzoate likely reduces crystallinity compared to methoxy derivatives, improving solubility while maintaining moderate thermal stability.

Ester Group Variations

The (4-fluorophenyl)methyl ester group contrasts with other ester substituents in terms of electronic and steric effects:

  • Methyl 4-ethoxybenzoate (): The methyl ester lacks the fluorophenyl group, resulting in lower lipophilicity and reduced steric hindrance. This may accelerate hydrolysis rates compared to bulkier aryl esters .

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